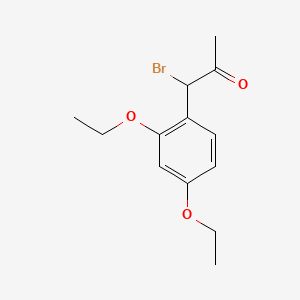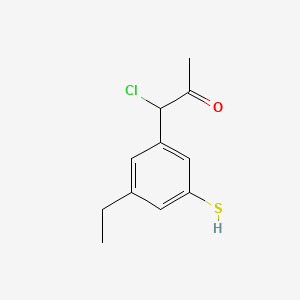
1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where chloroacetone is reacted with 3-ethyl-5-mercaptophenyl in the presence of an aluminum chloride catalyst . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaS) or primary amines (RNH2).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-(3-methyl-5-mercaptophenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Chloro-1-(3-ethyl-5-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
Propiedades
Fórmula molecular |
C11H13ClOS |
|---|---|
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
1-chloro-1-(3-ethyl-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-4-9(6-10(14)5-8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
Clave InChI |
CACTXAXSYUGYPY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)S)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


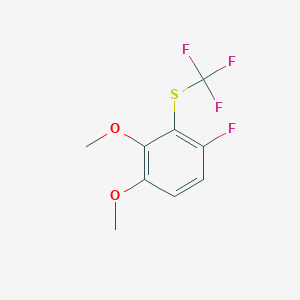
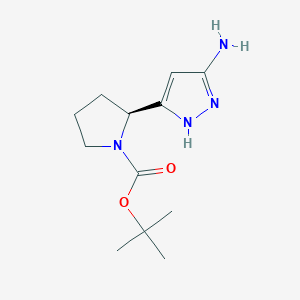
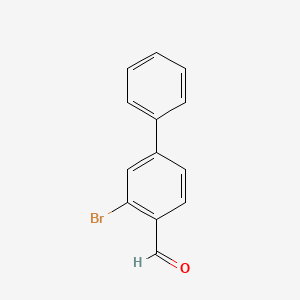
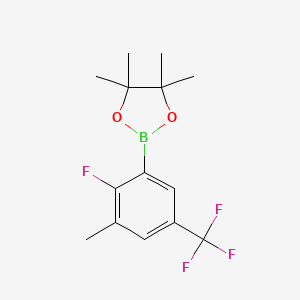
![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
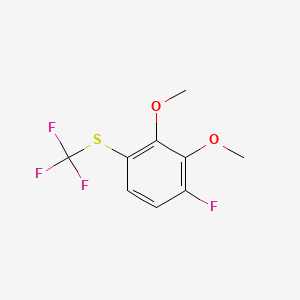
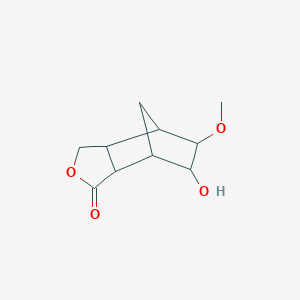
![6-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14038011.png)
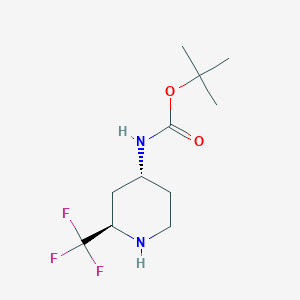


![10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14038031.png)
